1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one is a chemical compound with significant relevance in organic chemistry and medicinal applications. This compound is characterized by its unique molecular structure, which incorporates both a bromomethyl group and a mercapto group attached to a phenyl ring. The presence of these functional groups allows for diverse chemical reactivity, making it a valuable intermediate in various synthetic pathways.
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one belongs to the class of organic compounds known as thiophenols due to the presence of the mercapto (-SH) group. It is also classified as a halogenated ketone because of the bromomethyl group and the carbonyl functionality.
The synthesis of 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one typically involves several key steps:
The synthesis may also utilize continuous flow reactors for industrial applications, enhancing efficiency and yield. Reaction conditions are optimized to ensure maximum conversion rates while minimizing by-products.
The molecular formula of 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one is . Its structure features:
Property | Value |
---|---|
Molecular Formula | C10H10Br2OS |
Molecular Weight | 338.06 g/mol |
IUPAC Name | 1-bromo-1-[2-(bromomethyl)-4-sulfanylphenyl]propan-2-one |
InChI | InChI=1S/C10H10Br2OS/c1-6(13)10(12)9-3-2-8(14)4-7(9)5-11/h2-4,10,14H,5H2,1H3 |
InChI Key | PGQJBWPCZGEJIN-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)S)CBr)Br |
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one undergoes several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one largely depends on its reactivity patterns:
The compound exhibits typical properties associated with halogenated ketones and thiophenols:
Key chemical properties include:
Relevant data indicates that this compound can participate in diverse chemical transformations due to its functional groups .
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:
This compound's unique structure and reactivity make it an important subject for further research in both academic and industrial settings.
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8